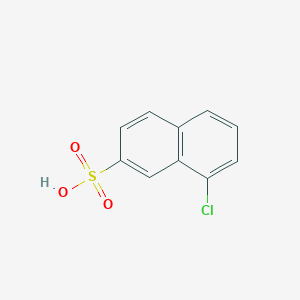

8-Chloronaphthalene-2-sulfonic acid

Description

While specific research on 8-Chloronaphthalene-2-sulfonic acid is sparse, an understanding of its chemical family, the chloronaphthalene sulfonic acids, provides a crucial framework for appreciating its potential significance.

Chloronaphthalene sulfonic acids are derivatives of naphthalene (B1677914), a bicyclic aromatic hydrocarbon, which have been functionalized with both chloro and sulfonic acid groups. This combination of substituents imparts a unique set of properties that makes them valuable intermediates in various chemical applications. The sulfonic acid group, being highly acidic and water-soluble, enhances the solubility of the otherwise hydrophobic chlorinated naphthalene core.

Historically, naphthalene sulfonic acids have been pivotal in the synthesis of dyes and pigments. The introduction of a chlorine atom can further modify the electronic properties and reactivity of the naphthalene ring system, influencing the color and stability of the resulting dyes. Beyond the dye industry, these compounds and their derivatives have found applications in other areas of chemical synthesis and materials science. For instance, some sulfonic acid derivatives are employed as surfactants and dispersing agents.

In contrast, significant research has been dedicated to its isomers, such as 5-chloronaphthalene-2-sulfonic acid and 8-chloronaphthalene-1-sulfonic acid. For example, 5-chloronaphthalene-2-sulfonic acid is recognized as an intermediate in the synthesis of various organic compounds and has been noted for its potential applications in pharmaceuticals and material science. Similarly, 8-chloronaphthalene-1-sulfonic acid has been utilized as a precursor in the synthesis of fluorescent probes like 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. nih.govacs.orgacs.org A 1931 patent describes the preparation of various halogenated naphthalene derivatives, including those with a sulfonic acid group at the 8-position, starting from 1-chloronaphthalene-8-sulfonic acid. google.com

The limited focus on this compound in academic research suggests that its synthesis may be less straightforward than its isomers, or that its properties have not yet been identified as particularly advantageous for common applications. It represents a gap in the current body of chemical knowledge, holding potential for future research to explore its unique characteristics and possible utility.

Data Tables

To provide a comparative context for this compound, the following table summarizes the available data for it and some of its better-studied isomers.

Table 1: Properties of Chloronaphthalene Sulfonic Acid Isomers

| Property | This compound | 5-Chloronaphthalene-2-sulfonic acid | 8-Chloronaphthalene-1-sulfonic acid |

| CAS Number | 42849-62-7 guidechem.comchemicalbook.com | 1024267-23-9 (potassium salt) | 145-74-4 fishersci.at |

| Molecular Formula | C₁₀H₇ClO₃S | C₁₀H₇ClO₃S | C₁₀H₇ClO₃S fishersci.at |

| Molecular Weight | 242.68 g/mol | 242.68 g/mol | 242.673 g/mol fishersci.at |

| Known Research Applications | Not available in literature | Intermediate for organic synthesis, pharmaceuticals, and material science | Precursor for fluorescent probes (ANS derivatives) nih.govacs.orgacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO3S |

|---|---|

Molecular Weight |

242.68 g/mol |

IUPAC Name |

8-chloronaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H7ClO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14) |

InChI Key |

LCTAFTHCEWHOGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 8 Chloronaphthalene 2 Sulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Core

The naphthalene ring of 8-chloronaphthalene-2-sulfonic acid is susceptible to both electrophilic and nucleophilic substitution reactions. The positions of the existing chloro and sulfonic acid groups significantly influence the regioselectivity of these transformations.

Substitution Mechanisms of the Chlorine Moiety

The chlorine atom at the C-8 position of this compound can be displaced by various nucleophiles. This substitution is a key reaction for the synthesis of a range of derivatives. A notable example is the reaction with amines to form 8-aminonaphthalene-2-sulfonic acid derivatives.

In a study on the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are structurally analogous to derivatives of this compound, the chloro group was displaced by various anilines. acs.orgnih.govacs.org This reaction proceeds via a nucleophilic aromatic substitution mechanism. The use of water as a solvent can lead to a competing side reaction where the chloro group is displaced by a hydroxyl group, forming 8-hydroxynaphthalene-1-sulfonic acid. nih.govacs.org

Research on related chloro-substituted naphthalenes has shown that nucleophilic substitution can occur through different pathways. researchgate.net One proposed mechanism involves the formation of a Meisenheimer intermediate, where the nucleophile attacks the carbon bearing the chlorine atom. researchgate.net Subsequent elimination of the chloride ion yields the substituted product. researchgate.net Another potential route involves the formation of a radical anion intermediate, particularly in reactions with certain nucleophiles and under specific conditions. researchgate.net

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strongly acidic functional group, analogous to sulfuric acid. libretexts.org This high acidity dictates its reactivity. The sulfonic acid group can be converted into various derivatives, such as sulfonyl chlorides and sulfonamides. libretexts.org These transformations typically involve the reaction of the sulfonic acid with a suitable reagent, such as a chlorinating agent to form the sulfonyl chloride, which can then be reacted with an amine to yield a sulfonamide. libretexts.org

The sulfonic acid group is generally stable under many reaction conditions, which allows for modifications at other positions of the naphthalene ring without affecting the -SO₃H group. nih.govacs.org However, under harsh conditions, such as high temperatures, desulfonation can occur. chemicalbook.com

Coupling Reactions Involving this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can participate in such reactions, expanding their synthetic utility.

Ullmann-Type Coupling Reactions in Aryl Halide Sulfonic Acid Systems

Ullmann-type coupling reactions, which traditionally involve the copper-catalyzed coupling of two aryl halides, have been adapted for the synthesis of aryl amines from aryl halides and amines. organic-chemistry.org This reaction has been successfully applied to aryl halide sulfonic acid systems.

A microwave-assisted, copper(0)-catalyzed Ullmann coupling has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives from 8-chloronaphthalene-1-sulfonic acid and various anilines. acs.orgnih.govacs.org This method is noteworthy for its use of a chloro substituent, which is typically less reactive than bromo or iodo substituents in Ullmann couplings, and its tolerance of the sulfonic acid moiety. nih.govacs.org The reaction proceeds in a buffer solution at elevated temperatures, yielding the desired products in moderate to good yields. acs.orgnih.govacs.org This ligand-free approach provides an efficient route to these important fluorescent dyes. nih.govresearchgate.net

The general conditions for this Ullmann coupling are summarized in the table below:

| Parameter | Condition |

| Aryl Halide | 8-Chloronaphthalene-1-sulfonic acid |

| Nucleophile | Substituted anilines |

| Catalyst | Elemental Copper (Cu⁰) |

| Solvent | Aqueous phosphate (B84403) buffer (pH 6-7) |

| Temperature | 100 °C (microwave irradiation) |

| Reaction Time | 1 - 1.5 hours |

Data sourced from multiple studies on analogous systems. acs.orgnih.govacs.org

The yields of these reactions are influenced by the electronic nature of the substituents on the aniline (B41778) nucleophile. Electron-donating groups on the aniline tend to give higher yields, while electron-withdrawing groups result in lower yields. nih.govacs.org

Other Metal-Catalyzed Cross-Coupling Methodologies

While the Ullmann coupling is well-documented for this system, other metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, could potentially be applied to this compound. These reactions, typically catalyzed by palladium complexes, are versatile methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. However, specific examples involving this compound are not extensively reported in the provided search results. The presence of the sulfonic acid group might require careful optimization of reaction conditions to avoid catalyst deactivation or undesired side reactions.

Acid-Base Chemistry and Salt Formation of this compound

The sulfonic acid group in this compound is a strong acid. libretexts.org In aqueous solutions, it readily deprotonates to form the corresponding sulfonate anion (C₁₀H₆ClSO₃⁻) and a hydronium ion (H₃O⁺). This acidic nature is a defining characteristic of the compound.

Due to its strong acidity, this compound readily forms salts with bases. These salts are often more stable and easier to handle than the free acid. For instance, reaction with sodium hydroxide (B78521) would yield sodium 8-chloronaphthalene-2-sulfonate. The formation of salts can also be advantageous for purification and for applications where a water-soluble form of the compound is required. google.com The sulfonate moiety of related compounds is known to interact with cationic side chains of proteins. nih.gov

The pKa value of the sulfonic acid group is expected to be low, indicative of a strong acid. While a specific pKa value for this compound is not provided in the search results, naphthalenesulfonic acids are generally strong acids.

Polymerization and Condensation Reactions of Naphthalene Sulfonic Acids

The most significant condensation reaction involving naphthalenesulfonic acids is their reaction with formaldehyde (B43269) to form polymeric structures. mdpi.com This process, a type of polycondensation, involves the linking of naphthalene rings via methylene (B1212753) bridges.

The general mechanism for the acid-catalyzed condensation of naphthalenesulfonic acid with formaldehyde proceeds through several key steps:

Protonation of Formaldehyde: In an acidic medium, the formaldehyde molecule is protonated to form a highly reactive carbocation.

Electrophilic Aromatic Substitution: The protonated formaldehyde then acts as an electrophile, attacking the electron-rich naphthalene ring. The substitution pattern is directed by the existing sulfonate group. For β-naphthalenesulfonic acid, the condensation typically occurs at the α-position, which is more activated.

Formation of a Hydroxymethyl Intermediate: This initial reaction forms a hydroxymethyl-substituted naphthalenesulfonic acid.

Further Condensation: The hydroxymethyl group can then be protonated and eliminated as water, forming a benzylic carbocation. This carbocation can then attack another naphthalenesulfonic acid molecule, forming a methylene bridge between the two naphthalene units. This process repeats to build the polymer chain.

The properties and degree of polymerization of the resulting naphthalenesulfonic acid-formaldehyde condensate (NSF) are influenced by several factors, including the molar ratio of the reactants, reaction temperature, and reaction time. researchgate.net For instance, a higher formaldehyde to naphthalenesulfonic acid ratio generally leads to a higher degree of condensation and a more branched polymer structure. nih.gov

It is important to note that the presence of the chlorine atom in This compound would be expected to influence its reactivity in condensation reactions. The chlorine atom is an electron-withdrawing group, which would generally deactivate the naphthalene ring towards electrophilic attack. However, its position relative to the sulfonic acid group and the available sites for condensation would ultimately determine the specific outcome and reaction conditions required.

Research on the condensation of β-naphthalenesulfonic acid with formaldehyde provides valuable insights that can be extrapolated. Studies have shown that the reaction temperature is a critical parameter. For example, the sulfonation of naphthalene to produce the β-isomer is typically carried out at higher temperatures (around 160°C), while the subsequent condensation with formaldehyde is conducted at a lower temperature (around 110°C) to prevent unwanted side reactions and control the polymerization process. researchgate.net

The resulting polymers are typically characterized by their molecular weight distribution, which can be determined by techniques such as gel permeation chromatography (GPC). The performance of these polymers as, for example, dispersants, is closely linked to their molecular weight and the degree of sulfonation. researchgate.net

Below are tables summarizing typical reaction parameters and potential properties of naphthalenesulfonic acid-formaldehyde condensates, based on studies of related, non-chlorinated analogues.

Table 1: Typical Reaction Parameters for the Synthesis of Naphthalenesulfonic Acid-Formaldehyde Condensates

| Parameter | Value/Range | Reference |

| Naphthalene to Sulfuric Acid Ratio | ~1:2 | researchgate.net |

| Condensation Temperature | 110-120°C | researchgate.net |

| Condensation Time | 5.5 hours | researchgate.net |

| Formaldehyde to Naphthalenesulfonic Acid Molar Ratio | 0.5 - 1.0 | acs.org |

Table 2: Illustrative Properties of Naphthalenesulfonic Acid-Formaldehyde Condensates

| Property | Description | Reference |

| Appearance | Yellow-brown granular mass | acs.org |

| Solubility | Soluble in water | |

| Primary Application | Dispersant, Superplasticizer | researchgate.net |

| Molecular Weight | Varies with synthesis conditions | researchgate.net |

In addition to condensation with formaldehyde, naphthalenesulfonic acids can be involved in other types of polymerization. For instance, they have been used as dopants in the chemical oxidative polymerization of pyrrole (B145914) to produce conductive polymers with specific morphologies, such as nanotubes and nanosheets. While this is not a direct polymerization of the naphthalenesulfonic acid itself, it highlights its role in influencing polymer formation.

Furthermore, derivatives of naphthalenesulfonic acids can undergo other types of reactions. For example, 8-chloronaphthalene-1-sulfonic acid, a positional isomer of the title compound, has been used in Ullmann coupling reactions to synthesize fluorescent dye derivatives. This demonstrates the reactivity of the chloro- and sulfonic acid-substituted naphthalene system in different chemical transformations.

Derivatization Strategies and Functionalization of 8 Chloronaphthalene 2 Sulfonic Acid

Amination and Nitration Routes to Functionalized Chloronaphthalene Sulfonic Acids

The introduction of amino and nitro groups onto the 8-chloronaphthalene-2-sulfonic acid framework is a key strategy for creating functionalized intermediates. These groups can significantly alter the electronic and physical properties of the molecule, paving the way for further synthetic manipulations.

Amination:

Amination of chloronaphthalene sulfonic acids can be achieved through methods like the Ullmann condensation. For the related compound, 8-chloronaphthalene-1-sulfonic acid, a microwave-assisted, copper(0)-catalyzed Ullmann coupling has been developed to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. acs.orgnih.gov This reaction proceeds by coupling 8-chloronaphthalene-1-sulfonic acid with various substituted anilines. acs.orgacs.org The process is notable for its use of a chloride substituent, which is typically less reactive than bromide or iodide, and its tolerance of the sulfonic acid group. acs.orgacs.org The reaction is carried out in an aqueous phosphate (B84403) buffer at a pH of 6-7 and is heated using microwave irradiation. nih.govacs.org This method has been shown to produce good to excellent yields, with electron-donating groups on the aniline (B41778) leading to higher yields and electron-withdrawing groups resulting in lower yields. acs.orgacs.org A notable side product is 8-hydroxynaphthalene-1-sulfonic acid, formed by the displacement of the chlorine atom by water. acs.orgacs.org

Another route to aminated naphthalenesulfonic acids is the Bucherer reaction, which has been used for the amination of 2-hydroxynaphthalene-8-sulfonic acid to produce 2-aminonaphthalene-8-sulfonic acid. chemicalbook.com

Nitration:

Nitration introduces a nitro group onto the naphthalene (B1677914) ring, which can subsequently be reduced to an amino group. The nitration of naphthalene-1-sulfonic acid to produce 8-nitronaphthalene-1-sulfonic acid is typically carried out using nitric acid at controlled temperatures. chemicalbook.com Similarly, the nitration of naphthalene-1,3,5-trisulfonic acid can yield 8-nitronaphthalene-1,3,5-trisulfonic acid, although this process can be associated with the formation of by-products. google.com The reaction conditions, such as temperature and reaction time, are critical to maximizing the yield of the desired nitro-substituted product. chemicalbook.comgoogle.com

| Reaction | Reactants | Conditions | Products | Yield |

| Ullmann Amination | 8-Chloronaphthalene-1-sulfonic acid, Substituted Aniline | Copper(0) catalyst, aqueous phosphate buffer (pH 6-7), microwave irradiation, 100°C, 1-3 h nih.govacs.org | 8-Anilinonaphthalene-1-sulfonic acid derivatives | Up to 74% acs.orgnih.gov |

| Nitration | Naphthalene-1-sulfonic acid, Nitric acid | Cooling, 20-40°C, 3 h chemicalbook.com | 8-Nitronaphthalene-1-sulfonic acid | - |

| Nitration | Naphthalene-1,3,5-trisulfonic acid, Mixed acid (HNO₃, H₂SO₄, H₂O) | 30-35°C, 1 h stirring at 40°C google.com | 8-Nitronaphthalene-1,3,5-trisulfonic acid | ~46-48% google.com |

Formation of Sulfonyl Halides and Other Reactive Intermediates

The sulfonic acid group of this compound can be converted into more reactive intermediates, most notably sulfonyl chlorides. This transformation is a critical step for enabling a wider range of derivatization reactions, such as sulfonamide and sulfonate ester formation.

The conversion of sodium naphthalene sulfonates to naphthalene sulfonyl chlorides can be achieved by reacting them with thionyl chloride in the presence of a phase-transfer catalyst. google.com This method is advantageous due to its high yield and the ease of product separation. google.com Other methods for synthesizing sulfonyl chlorides include the oxidative chlorination of thiols and their derivatives, or the direct chlorination of sulfonic acids or their salts. google.com For instance, N-chlorosuccinimide (NCS) under acidic conditions can be used for the oxidative chlorination of S-alkylisothiourea salts to produce sulfonyl chlorides. google.com

Once formed, the sulfonyl chloride, such as 8-chloronaphthalene-1-sulfonyl chloride, is a key intermediate for further synthesis. chemscene.com For example, 2-naphthalene sulfonyl chloride can be reduced using zinc powder and hydrochloric acid to yield 2-thionaphthol. google.com

| Intermediate | Starting Material | Reagents | Significance |

| 8-Chloronaphthalene-2-sulfonyl chloride | This compound | Thionyl chloride, Phase-transfer catalyst google.com | Precursor for sulfonamides and sulfonate esters. |

| 2-Thionaphthol | 2-Naphthalene sulfonyl chloride | Zinc powder, Hydrochloric acid google.com | Introduction of a thiol group. |

Introduction of Diverse Functional Groups on the Naphthalene Skeleton

Beyond amination and nitration, various other functional groups can be introduced onto the naphthalene skeleton of chloronaphthalene sulfonic acids. These modifications allow for the fine-tuning of the molecule's properties for specific applications.

The chlorine atom on the naphthalene ring can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols. The sulfonic acid group itself can be replaced by other functional groups. For instance, fusion with sodium hydroxide (B78521) followed by acidification can convert a naphthalenesulfonic acid to the corresponding naphthol. wikipedia.org

Condensation reactions are also possible. For example, naphthalene-2-sulfonic acid can condense with formaldehyde (B43269) to form polymeric sulfonic acids. wikipedia.org The sulfonic acid group's ability to participate in hydrogen bonding and electrostatic interactions, along with the chlorine atom's potential for halogen bonding, influences the compound's reactivity and its ability to form complexes.

Synthesis of Complex Architectures from this compound Precursors

This compound and its derivatives serve as building blocks for the synthesis of more complex molecular architectures, particularly in the field of dyes and fluorescent probes.

A prominent example is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. nih.gov ANS is a fluorescent probe used to study the hydrophobic pockets of proteins. acs.orgnih.gov The synthesis involves the Ullmann coupling of 8-chloronaphthalene-1-sulfonic acid with anilines. acs.orgacs.org By using different substituted anilines, a library of ANS derivatives with varying spectral properties can be created. acs.org These derivatives are valuable tools in biological research, allowing for the study of protein binding and conformation. acs.orgnih.gov

The reactivity of the sulfonic acid and chloro groups allows for sequential reactions to build up molecular complexity. For example, after the introduction of an amino group, further reactions such as diazotization can be performed, leading to the formation of azo dyes.

Applications of 8 Chloronaphthalene 2 Sulfonic Acid in Advanced Organic Synthesis

Role as Key Intermediates in Fine Chemical Synthesis

8-Chloronaphthalene-2-sulfonic acid and its derivatives are significant intermediates in the synthesis of a variety of fine chemicals. Their utility stems from the presence of both a chloro and a sulfonic acid group on the naphthalene (B1677914) ring, which allows for a range of chemical modifications.

Precursors for Advanced Dye and Pigment Systems

Naphthalene sulfonic acids are a foundational class of compounds in the production of synthetic dyes and pigments. The introduction of a sulfonic acid group to the naphthalene core imparts water solubility, a crucial property for many dyeing processes. These compounds serve as precursors to a wide array of colorants, most notably azo dyes, which are valued for their vibrant colors and excellent fastness properties.

The general synthesis of azo dyes involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component, often a naphthol or another naphthalene derivative. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the broader class of chloronaphthalene sulfonic acids are recognized as important intermediates in this field. The chlorine atom can influence the final shade of the dye and can also serve as a site for further chemical reactions to create more complex dye structures.

Building Blocks for Pharmaceutical and Agrochemical Development

The structural framework of naphthalene and its derivatives is found in a number of biologically active molecules. Sulfonic acid groups are often incorporated into drug candidates to enhance their water solubility and bioavailability. While direct applications of this compound as a building block in existing pharmaceuticals or agrochemicals are not widely reported, the general strategy of using functionalized naphthalenes is a common approach in medicinal and agricultural chemistry. For instance, related compounds like 1-naphthylamine-8-sulfonic acid have been noted for their utility in the preparation of dyes, medicines, and pesticides rsc.org. The presence of both a halogen and a sulfonic acid group on the naphthalene ring system of this compound makes it a potentially versatile starting material for the synthesis of novel bioactive compounds.

Utilization in Material Science and Polymer Chemistry

The unique properties of naphthalene sulfonic acid derivatives also lend themselves to applications in material science and polymer chemistry, where they can be used to modify the surface properties of materials and enhance the performance of various formulations.

Development of Surfactants and Dispersants

Naphthalene sulfonates are well-established as effective surfactants and dispersing agents. Their amphiphilic nature, with a hydrophobic naphthalene core and a hydrophilic sulfonate group, allows them to reduce surface tension and stabilize dispersions of solid particles in liquids. Alkyl naphthalene sulfonates, in particular, are widely used in industrial applications.

While specific data on the use of this compound in surfactant and dispersant formulations is limited, the general class of naphthalene sulfonates is known for its excellent wetting and dispersing properties. These compounds are utilized in a variety of sectors, including:

Textile Industry: As dyeing auxiliaries to ensure even color distribution.

Paints and Coatings: To disperse pigments and prevent them from settling.

Agrochemicals: In pesticide formulations to ensure the uniform application of the active ingredients.

Construction: As superplasticizers in concrete to improve workability.

The general synthesis of alkyl naphthalene sulfonate surfactants involves the reaction of naphthalene with alcohols and a sulfonating agent like sulfuric acid.

Contributions to High-Performance Coating Formulations

In the realm of high-performance coatings, naphthalene sulfonic acid derivatives play a crucial role as pigment dispersants. The stability of the pigment dispersion is critical to the final properties of the coating, including gloss, color strength, and durability. Naphthalene sulfonates help to prevent the agglomeration of pigment particles, leading to a more uniform and stable coating formulation.

Catalytic Applications and Catalyst Design Based on Sulfonic Acid Functionalization

The sulfonic acid group is a strong Brønsted acid, which makes compounds containing this functional group potential acid catalysts for a variety of organic reactions. The immobilization of sulfonic acid groups onto solid supports is a common strategy for creating heterogeneous catalysts that are easily separable from the reaction mixture.

While specific catalytic applications of this compound are not well-documented, the broader class of sulfonated aromatic compounds has been explored for its catalytic activity. For example, sulfonated graphene-based materials have been investigated as heterogeneous acid catalysts for various organic transformations ugr.es. The presence of the sulfonic acid group on the naphthalene ring of this compound suggests its potential as a homogeneous or a precursor for a heterogeneous acid catalyst. The design of chiral sulfonic acids based on the naphthalene scaffold has also been a subject of research for applications in stereoselective synthesis nih.gov.

Advanced Analytical Characterization in 8 Chloronaphthalene 2 Sulfonic Acid Research

Chromatographic Separation Techniques for Isomers and Derivatives

The presence of numerous potential isomers of chloronaphthalene sulfonic acids necessitates high-resolution separation techniques. Both gas and liquid chromatography are employed, each with specific advantages for analyzing these compounds or their derivatives.

High-Resolution Gas Chromatography (HRGC), particularly when coupled with mass spectrometry (HRGC/HRMS), is a powerful tool for the separation and quantification of chloronaphthalene (CN) congeners. nih.gov The direct analysis of highly polar sulfonic acids like 8-chloronaphthalene-2-sulfonic acid by GC is challenging due to their low volatility. Therefore, analysis typically focuses on the less polar chloronaphthalene precursors or requires derivatization of the sulfonic acid group.

Research on technical chloronaphthalene mixtures, such as the Halowax series, demonstrates the capability of HRGC to separate a large number of CN congeners, including those from mono- to octa-chlorinated homologue groups, on capillary columns like an Agilent Ultra 2. nih.gov However, even with high-resolution columns, co-elution of some isomers is common. For example, studies have shown co-elution of di-CNs (e.g., 1,5-/2,7-diCNs) and tri-CNs (e.g., 1,3,7-/1,4,6-triCNs), highlighting the complexity of these analyses. nih.gov The separation is critical as the toxicological properties of congeners can vary significantly.

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar and ionic compounds like this compound, as it does not require the analyte to be volatile. Reversed-phase HPLC is a common approach for separating aromatic sulfonates.

The separation of positional isomers can be achieved by carefully selecting the stationary and mobile phases. rsc.org For instance, studies on linear alkylbenzene sulfonates (LAS) have tested various stationary phases, including C8, C12, and C18 columns, to optimize separation. researchgate.net The use of an ion-pairing reagent in the mobile phase can help retain ionic analytes like sulfonic acids on a reversed-phase column by forming a neutral ion pair that interacts with the hydrophobic stationary phase. sielc.com Furthermore, novel stationary phases, such as those based on metal-organic frameworks (MOFs) like MIL-53(Fe), have shown promise in achieving baseline separation of positional isomers of compounds like dichlorobenzene and chlorotoluene, suggesting potential applicability for chloronaphthalene derivatives. rsc.org The retention mechanism on such columns often follows a typical reverse-phase behavior. rsc.org

Below is a table summarizing various HPLC conditions used for the separation of related aromatic sulfonic acids.

Interactive Table 1: HPLC Methodologies for Aromatic Sulfonic Acids

| Analyte Class | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Linear Alkylbenzene Sulfonates | C8 Column | Methanol (B129727):Water (80:20) with 0.15 mol L⁻¹ NaClO₄ | Fluorescence (λex=225 nm, λem=290 nm) | researchgate.net |

| Aromatic Sulfonates | Microbore Column | Specifics not detailed, but allows for selective determination | Mass Spectrometry (MS) | nih.gov |

| Positional Isomers (e.g., xylenes) | MIL-53(Fe) Packed Column | Methanol/Water | UV | rsc.org |

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight confirmation, structural elucidation through fragmentation patterns, and sensitive quantification. The choice of ionization technique is critical and depends on the analyte's properties and the chromatographic method used.

Electron Ionization (EI) is a hard ionization technique typically coupled with Gas Chromatography. It involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification. For related compounds like naphthalene-1-sulfonic acid, the mass spectrum shows characteristic fragments that help in its identification. nist.gov While highly useful for structural elucidation of volatile compounds, its application to polar, non-volatile sulfonic acids is limited unless derivatization is performed.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often preserves the molecular ion or a protonated/adducted molecule. A particularly relevant form for halogenated compounds is Negative Chemical Ionization (NCI). NCI is highly sensitive and selective for electrophilic compounds containing electron-withdrawing groups, such as the chlorine atom in chloronaphthalenes. thermofisher.com For short-chain chlorinated paraffins (SCCPs), NCI is a preferred method as it allows for sensitive detection of characteristic ions like [M-Cl]⁻ and [M-HCl]⁻. thermofisher.com This high selectivity is crucial for quantifying target compounds in complex environmental matrices. thermofisher.com

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, ionic, and non-volatile compounds, making it the premier choice for analyzing aromatic sulfonic acids via LC-MS. nih.gov Aromatic sulfonates are readily ionized in negative ESI mode, typically forming a deprotonated molecule [M-H]⁻. nih.gov

A key diagnostic feature in the mass spectra of aromatic sulfonates is the presence of a compound-specific fragment ion, SO₃⁻• (m/z 79.95), which serves as a marker for this class of compounds. nih.govnih.gov The fragmentation of aromatic sulfonamides, a related class, shows that electron-withdrawing groups like chlorine can promote the extrusion of SO₂, providing further structural clues. nih.gov While ESI is highly effective, the formation of various adducts (e.g., [M+Na]⁺) in positive ion mode can sometimes complicate spectra and reduce sensitivity for the target protonated molecule [M+H]⁺. nih.gov

Interactive Table 2: Comparison of Mass Spectrometry Ionization Techniques

| Ionization Technique | Typical Use With | Ion Formation | Fragmentation | Application Notes for Sulfonated/Chlorinated Aromatics | Reference |

|---|---|---|---|---|---|

| EI-MS | GC | Radical Cation (M⁺•) | Extensive, "fingerprint" spectra | Good for structural elucidation of volatile precursors/derivatives. Requires library matching. | nist.gov |

| CI-MS (NCI) | GC | Molecular Anion or [M-H]⁻ | Soft, less fragmentation | Highly sensitive and selective for electrophilic compounds like chloronaphthalenes. Detects [M-Cl]⁻. | thermofisher.com |

| ESI-MS | LC | [M-H]⁻ (negative mode) or [M+H]⁺ (positive mode) | Soft, controllable fragmentation (CID) | Ideal for polar, ionic sulfonic acids. Characteristic loss of SO₂ or SO₃⁻• fragment. | nih.govnih.govnih.gov |

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic methods are central to the detailed characterization of this compound, providing complementary information on its atomic connectivity, electronic structure, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, ¹H NMR spectroscopy provides definitive information on the substitution pattern of the naphthalene (B1677914) ring. The distinct chemical environment of each of the six aromatic protons results in a unique signal in the spectrum.

The positions of these signals (chemical shifts) are influenced by the electron-withdrawing effects of both the sulfonic acid group and the chlorine atom. Protons located ortho and para to these substituents are typically shifted downfield (to a higher ppm value). By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a complete and unambiguous assignment of the structure can be achieved. For instance, ¹H NMR data for the related compound aniline-2-sulfonic acid shows distinct signals for each aromatic proton, allowing for clear structural verification. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in a Suitable Solvent (e.g., DMSO-d₆)

| Proton Position | Predicted Chemical Shift (ppm) Range | Rationale for Shift |

| H-1 | 8.0 - 8.3 | Deshielded by adjacent sulfonic acid group |

| H-3 | 7.8 - 8.1 | Deshielded by adjacent sulfonic acid group |

| H-4 | 7.4 - 7.7 | Standard aromatic proton |

| H-5 | 7.5 - 7.8 | Standard aromatic proton |

| H-6 | 7.6 - 7.9 | Standard aromatic proton |

| H-7 | 7.9 - 8.2 | Deshielded by adjacent chlorine atom |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org For this compound, the absorption of UV light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. youtube.comyoutube.com

The naphthalene ring system gives rise to intense π → π* transitions, which are characteristic of aromatic compounds. The presence of the chlorine atom and the sulfonic acid group, both containing non-bonding electrons (lone pairs), can introduce n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. youtube.com The position of the maximum absorbance (λ_max) is sensitive to the molecular structure and the solvent environment. slideshare.net Studies on similar naphthalene derivatives show characteristic strong absorptions in the UV region. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pubopenstax.org The IR spectrum of this compound displays a series of absorption bands that confirm its key structural features.

The presence of the sulfonic acid group is confirmed by strong S=O stretching vibrations and a broad O-H stretching band. The aromatic naphthalene core is identified by C=C stretching bands within the ring and C-H stretching vibrations above 3000 cm⁻¹. The carbon-chlorine bond also exhibits a characteristic stretching vibration in the fingerprint region of the spectrum. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| O-H (in SO₃H) | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| S=O (in SO₃H) | Asymmetric & Symmetric Stretch | 1150 - 1250 and 1030 - 1080 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Source: Data compiled from general IR spectroscopy correlation tables. openstax.orgdocbrown.info

Fluorescence Spectroscopy in Functionalized Systems

While this compound itself is not expected to be strongly fluorescent, it serves as a crucial precursor for creating highly fluorescent molecular probes. researchgate.net Functionalization, particularly through the substitution of the chlorine atom with an amino group, can lead to derivatives with significant and environmentally sensitive fluorescence. acs.org

A prime example is the family of anilinonaphthalene sulfonates (ANS), which are synthesized from chloronaphthalene sulfonic acids. acs.org These derivatives exhibit fluorescence that is highly dependent on the polarity of their solvent environment. In nonpolar solvents, they typically show strong fluorescence at shorter wavelengths, whereas in polar solvents, the fluorescence intensity decreases and shifts to longer wavelengths (a red shift). This solvatochromic behavior makes them valuable as probes for studying non-covalent interactions in biological systems, such as protein binding sites. Research on various ANS derivatives has shown that substituents on the aniline (B41778) ring can further modulate these fluorescence properties, altering both the quantum yield and the emission wavelength. acs.org

Table 4: Spectroscopic Properties of a Functionalized Derivative: 8-Anilinonaphthalene-1-sulfonic Acid (ANS)

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Intensity |

| Dioxane (Nonpolar) | ~350 | ~480 | High |

| Water (Polar) | ~370 | ~520 | Low |

Data is representative for the ANS class of molecules, derived from principles discussed in the literature. acs.org

Theoretical and Computational Chemistry of 8 Chloronaphthalene 2 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of 8-chloronaphthalene-2-sulfonic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of naphthalene-2-sulfonic acid, DFT has been successfully applied to determine their electronic structural properties. tandfonline.comnih.gov Studies on related chlorinated naphthalene (B1677914) sulfonic acid derivatives have utilized DFT at levels such as B3LYP/aug-cc-pVDZ to analyze molecular geometry and conformation. tandfonline.comnih.gov These calculations help in understanding the spatial arrangement of atoms and the stability of different conformations of the molecule.

In a study on chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, various DFT functionals including B3LYP, APFD, PBEPBE, HCTH, TPSSTPSS, and ωB97XD with the aug-cc-pVDZ basis set were employed to investigate electronic structural properties. tandfonline.comnih.gov This level of theory provides a reliable framework for understanding the molecular structure and electronic distribution within these complex molecules.

Interactive Table: Calculated Molecular Properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClO3S |

| Molecular Weight | 242.68 g/mol |

Molecular Orbital (MO) theory is instrumental in elucidating reaction mechanisms by examining the interactions between molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and distribution of these frontier orbitals provide insights into the reactivity of the molecule. For instance, the sulfonic acid group, being strongly deactivating, and the chlorine atom will influence the electron density distribution across the naphthalene ring system, thereby directing the course of electrophilic and nucleophilic substitution reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, including intermolecular interactions. acs.org In the context of naphthalene-2-sulfonic acid derivatives, MD simulations have been used to investigate their interactions with biological macromolecules. tandfonline.comnih.gov For example, simulations have shown that the sulfonic acid group can form significant interactions, such as hydrogen bonds, with amino acid residues in enzymes. tandfonline.comnih.gov Specifically, in a study of chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, the sulfonic group was found to have over 30% interaction with hydroxyl and oxygen atoms in amino acid residues of cyclooxygenase enzymes. tandfonline.comnih.gov These simulations provide a dynamic picture of how molecules like this compound might interact with other molecules in a system.

Quantitative Structure-Activity Relationships (QSAR) in Chloronaphthalene Sulfonic Acid Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. nih.gov In the field of environmental science and toxicology, QSAR models are developed to predict the toxicity of chemicals, which can be particularly relevant for chlorinated compounds. nih.gov

Prediction of Reaction Pathways and Selectivity through Computational Modeling

Computational modeling can be employed to predict the most likely pathways for chemical reactions and to understand the factors governing selectivity. For the sulfonation of naphthalene, computational methods can help determine why substitution occurs at a specific position. The reaction to form naphthalene-2-sulfonic acid is favored under thermodynamic control, while the formation of naphthalene-1-sulfonic acid is kinetically favored. wikipedia.org The presence of a chlorine atom at the 8-position introduces additional electronic and steric effects that would influence the regioselectivity of further reactions. Computational models can calculate the activation energies for different reaction pathways, thereby predicting the major products under specific reaction conditions.

Environmental Chemistry and Degradation Pathways of 8 Chloronaphthalene 2 Sulfonic Acid

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the transformation of a chemical compound through non-biological processes such as photolysis, hydrolysis, and chemical oxidation-reduction reactions. These processes are crucial in determining the persistence of 8-Chloronaphthalene-2-sulfonic acid in the environment.

Photolysis: Chlorinated naphthalenes are known to absorb light at environmentally relevant wavelengths, making them susceptible to photolytic degradation. who.int The primary photochemical reaction for polychlorinated naphthalenes (PCNs) is dechlorination, where a chlorine atom is removed from the aromatic ring. who.int For instance, the photolysis of PCNs in methanol (B129727) solution primarily results in dechlorination and dimerization. who.int The atmospheric half-life for 1,4-dichloronaphthalene (B155283) has been reported to be 2.7 days, indicating that photolysis can be a significant degradation pathway in the atmosphere. who.int It is plausible that this compound undergoes similar photolytic dechlorination, leading to the formation of naphthalene-2-sulfonic acid, which may then be further degraded. The presence of the sulfonic acid group may influence the photolytic rate and pathways.

Interactive Data Table: General Abiotic Degradation Pathways for Chlorinated Naphthalenes

| Degradation Process | Reactant | Potential Products | Environmental Significance |

| Photolysis | Chlorinated Naphthalene (B1677914) | Dechlorinated Naphthalene, Dimers | Significant in atmosphere and water who.int |

| Hydrolysis (C-Cl) | Chlorinated Naphthalene | Chloronaphthol | Generally not significant acs.org |

| Hydrolysis (C-S) | Naphthalene Sulfonic Acid | Naphthalene | Can occur under acidic conditions wikipedia.org |

Oxidation: Chemical oxidation in the environment can be initiated by reactive oxygen species such as hydroxyl radicals. The naphthalene ring is susceptible to oxidation, which can lead to the formation of hydroxylated derivatives. For example, 2-chloronaphthalen-1-ol (B3024783) can be oxidized to form a carbonyl group. It is anticipated that this compound could be oxidized to form hydroxylated chloronaphthalene sulfonic acids.

Reduction: Reductive dechlorination is a potential pathway for the degradation of chlorinated aromatic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom. For instance, the chlorine atom of 2-chloronaphthalen-1-ol can be reduced to form naphthalen-1-ol. Abiotic reduction can be mediated by certain minerals in anaerobic environments. navy.milnih.gov Therefore, under reducing conditions in sediments or groundwater, this compound could be dechlorinated to naphthalene-2-sulfonic acid.

Biotic Degradation and Biotransformation Studies

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of many environmental pollutants.

The microbial degradation of both naphthalene sulfonic acids and chlorinated naphthalenes has been documented, providing insights into the potential metabolic pathways for this compound.

Several bacterial genera, including Pseudomonas, Rhodococcus, and Arthrobacter, are known to degrade naphthalene and its derivatives. nih.govnih.govresearchgate.net The initial step in the aerobic degradation of naphthalene is typically the dihydroxylation of the aromatic ring by a naphthalene dioxygenase enzyme, leading to the formation of 1,2-dihydroxynaphthalene. nih.govethz.ch This intermediate is then further metabolized via ring cleavage. nih.gov

For sulfonated naphthalenes, desulfonation is a critical step. Microorganisms can utilize sulfonated aromatic compounds as a source of carbon or sulfur. nih.govnih.gov The desulfonation of naphthalene sulfonic acids can be initiated by a dioxygenase attack, leading to the formation of dihydroxynaphthalene, which then enters the classical naphthalene degradation pathway. nih.gov For example, a mixed bacterial community was able to completely degrade 6-aminonaphthalene-2-sulfonic acid, with one strain initiating the attack and another degrading the resulting intermediate. nih.gov

The degradation of chlorinated naphthalenes has also been studied. For example, a Pseudomonas sp. was found to degrade 1,4-dichloronaphthalene, producing intermediates such as dihydroxy-dichloro-naphthalene and dichlorinated salicylic (B10762653) acid. nih.govsemanticscholar.org This indicates that the chloro-substituent does not completely inhibit microbial attack, although it can slow down the degradation rate. nih.gov

Based on these findings, a putative metabolic pathway for this compound would likely involve an initial dioxygenase attack on the aromatic ring, followed by desulfonation and dechlorination, although the specific order of these events is not known. The resulting intermediates would then be funneled into central metabolic pathways.

Interactive Data Table: Microbial Genera Involved in the Degradation of Related Compounds

| Microbial Genus | Substrate | Key Degradation Step | Reference(s) |

| Pseudomonas | Naphthalene, Naphthalene Sulfonic Acids, Dichloronaphthalene | Dioxygenation, Desulfonation | nih.govethz.chnih.govsemanticscholar.org |

| Rhodococcus | Naphthalene | Dioxygenation, Gentisate Pathway | nih.gov |

| Arthrobacter | Naphthalene-2-sulfonic acid | Utilization as carbon source | researchgate.net |

Bioremediation strategies often rely on the enzymatic machinery of microorganisms to break down pollutants. The key enzymes in the degradation of this compound are likely to be dioxygenases and desulfonating enzymes.

Dioxygenases: Naphthalene dioxygenase and other related ring-hydroxylating dioxygenases are multicomponent enzyme systems that catalyze the initial attack on the aromatic ring of naphthalene and its derivatives. ethz.ch These enzymes have been shown to have a broad substrate range and can act on chlorinated compounds. nih.gov The product of the dioxygenase reaction on the naphthalene ring is a cis-dihydrodiol, which is then converted to a dihydroxylated aromatic compound by a dehydrogenase. ethz.ch This dihydroxylated intermediate is then susceptible to ring cleavage by another dioxygenase. nih.gov

Desulfonating Enzymes: The enzymatic removal of the sulfonate group can occur through different mechanisms. One common mechanism involves the oxygenation of the carbon atom to which the sulfonate group is attached, which destabilizes the C-S bond and leads to the release of sulfite (B76179). nih.govoup.com This type of reaction is catalyzed by mono- or dioxygenases. The released sulfite can then be utilized by the microorganism as a sulfur source.

The combination of these enzymatic activities within a single microorganism or a microbial consortium could lead to the complete mineralization of this compound. Bioremediation approaches for sites contaminated with this compound could involve biostimulation (adding nutrients to enhance the activity of indigenous microorganisms) or bioaugmentation (introducing microorganisms with the desired degradative capabilities). researchgate.netepa.gov

Environmental Fate Modeling and Persistence Assessment for Chloronaphthalene Derivatives

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. rsc.org These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its concentration in different compartments such as air, water, soil, and biota.

The persistence of chlorinated naphthalenes in the environment generally increases with the degree of chlorination. tandfonline.com A quantitative structure-property relationship (QSPR) model has estimated the atmospheric half-life of di-chloronaphthalenes to be around 5 days. tandfonline.com This suggests that this compound, being a monochlorinated derivative, would have a shorter atmospheric persistence than more highly chlorinated naphthalenes. However, the presence of the sulfonic acid group significantly increases its water solubility and reduces its volatility compared to non-sulfonated chloronaphthalenes. This would lead to a lower tendency to partition into the atmosphere and a higher concentration in the aqueous phase.

Models like ChemCAN and others are used to predict the fate of chemicals in specific regions. oup.com To model the environmental fate of this compound, one would need data on its physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and its degradation rates (photolytic, hydrolytic, and biotic). Given the lack of experimental data for this specific compound, these parameters would likely be estimated based on data from structurally similar compounds like other chlorinated naphthalenes and naphthalene sulfonic acids.

The sulfonic acid group is expected to decrease the bioaccumulation potential of the molecule due to its hydrophilicity. Chlorinated naphthalenes are known to bioaccumulate, with the bioconcentration factor increasing with the degree of chlorination. who.int The introduction of a sulfonic acid group would likely counteract this trend.

Historical and Emerging Research Directions in 8 Chloronaphthalene 2 Sulfonic Acid Chemistry

Evolution of Synthetic Methodologies for Naphthalene (B1677914) Sulfonic Acids

The synthesis of naphthalene sulfonic acids has been a cornerstone of industrial organic chemistry for over a century, primarily driven by the demand for dye intermediates. The foundational method for producing naphthalene-2-sulfonic acid is the sulfonation of naphthalene using sulfuric acid. sigmaaldrich.comchemicalbook.com This reaction's outcome is highly dependent on temperature. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed. journalirjpac.com However, at higher temperatures, typically above 150°C, the thermodynamically more stable naphthalene-2-sulfonic acid becomes the major product. sigmaaldrich.commarketsandmarkets.com This thermodynamic control is crucial for selectively obtaining the 2-sulfonic acid isomer. sigmaaldrich.com

Historically, the introduction of a chlorine atom onto the naphthalene ring could be achieved either before or after sulfonation. The direct chlorination of naphthalene can lead to a mixture of isomers, including 1-chloronaphthalene (B1664548) and 2-chloronaphthalene, along with more highly chlorinated products. nih.govnih.gov Subsequent sulfonation of 1-chloronaphthalene would then be required to introduce the sulfonic acid group, with the position of sulfonation being directed by the existing chloro substituent.

Alternatively, a plausible historical route involves the halogenation of a pre-existing chloronaphthalene sulfonic acid. For instance, processes have been developed for the halogenation of 1-chloronaphthalene-8-sulfonic acid in an aqueous solution. nih.gov While this specific example pertains to the 8-sulfonic acid isomer, the general principle of electrophilic aromatic substitution on a substituted naphthalene core is a well-established synthetic strategy.

Recent Advancements in Reaction Chemistry and Derivatization

Modern synthetic chemistry has sought to overcome the limitations of classical methods by developing more efficient and selective reactions. A notable advancement in the derivatization of chloronaphthalene sulfonic acids is the application of the Ullmann condensation reaction. nih.govacs.org This copper-catalyzed reaction allows for the formation of new carbon-nitrogen or carbon-oxygen bonds by coupling an aryl halide with an amine or alcohol.

A significant breakthrough has been the development of a microwave-assisted, copper(0)-catalyzed Ullmann coupling for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives from 8-chloronaphthalene-1-sulfonic acid. nih.govacs.org This method offers several advantages over traditional approaches, including milder reaction conditions, significantly shorter reaction times (hours instead of days), and improved yields of up to 74%. nih.gov The reaction proceeds in an aqueous buffer solution at 100°C, showcasing a move towards more environmentally benign solvent systems. nih.gov

This modern Ullmann coupling has been shown to be tolerant of a variety of functional groups on the aniline (B41778) nucleophile, including both electron-donating and electron-withdrawing groups, leading to a diverse library of ANS derivatives with unique spectral properties. nih.gov

Another important reaction for the derivatization of naphthalene sulfonic acids is the Bucherer reaction. This reversible reaction allows for the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.orgorganicreactions.org This provides a potential pathway to introduce an amino group at a specific position on the naphthalene ring, starting from the corresponding hydroxyl derivative. For instance, 8-amino-2-naphthalenesulfonic acid is a known compound that could potentially be synthesized from 8-hydroxy-2-naphthalenesulfonic acid via this method. sigmaaldrich.comscbt.comtcichemicals.com The amino group can then serve as a handle for further synthetic transformations.

The sulfonic acid group itself can be converted into a more reactive sulfonyl chloride. This transformation opens up possibilities for a wide range of derivatization reactions, including the formation of sulfonamides and sulfonates, further expanding the chemical space accessible from 8-chloronaphthalene-2-sulfonic acid.

Future Prospects and Interdisciplinary Research Opportunities for this compound

The unique substitution pattern of this compound, featuring both a halogen and a sulfonic acid group on a rigid aromatic scaffold, presents numerous opportunities for future research and interdisciplinary applications.

Materials Science: Naphthalene sulfonates are known for their use as superplasticizers in concrete and as dispersants. marketsandmarkets.com The specific properties of this compound could be explored in the development of advanced polymers and materials. The chlorine atom offers a site for further functionalization, potentially leading to materials with tailored properties such as enhanced thermal stability or flame retardancy. There is also potential for creating novel ionic liquids with specific surfactant properties.

Medicinal Chemistry and Chemical Biology: Derivatives of naphthalene sulfonic acids have found applications as fluorescent probes and dye intermediates. nih.gov The anilinonaphthalene sulfonic acids (ANS) derived from chloronaphthalene sulfonic acids are particularly noteworthy for their environmentally sensitive fluorescence, which makes them valuable tools for studying protein folding and binding. nih.govacs.org Future research could focus on developing novel probes based on the this compound scaffold with tailored spectral properties for specific biological imaging applications. The chlorine atom can be a site for introducing other functionalities or for tuning the electronic properties of the molecule.

Computational Chemistry: Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the molecular and electronic properties of this compound and its derivatives. journalirjpac.comresearchgate.net These studies can help in predicting reactivity, understanding spectroscopic data, and designing new molecules with desired properties for specific applications, such as in the development of new catalysts or sensors.

Catalysis: Sulfonic acid-functionalized materials are increasingly being investigated as solid acid catalysts for various organic transformations. The this compound molecule could be immobilized on a solid support to create a heterogeneous catalyst. The presence of the chlorine atom could influence the catalytic activity and selectivity.

The continued exploration of the synthesis and reactivity of this compound, coupled with interdisciplinary collaborations, is poised to unlock new applications and further our understanding of this fascinating class of compounds.

Q & A

Q. What are the standard synthesis routes for 8-chloronaphthalene-2-sulfonic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via sulfonation of naphthalene followed by chlorination. High-temperature sulfonation (120–160°C) using concentrated sulfuric acid produces naphthalene-2-sulfonic acid, which is then chlorinated at specific positions using Cl2 or SO2Cl2. Key parameters include:

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A multi-technique approach is recommended:

- <sup>1</sup>H/<sup>13</sup>C NMR : Compare chemical shifts with literature data (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

- Elemental Analysis : Verify C, H, S, and Cl content within ±0.3% of theoretical values.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and detect sulfonic acid byproducts .

Q. How can researchers mitigate solubility challenges during experimental workflows?

The sodium salt form improves aqueous solubility. For organic phase reactions, polar aprotic solvents (e.g., DMSO, DMF) are effective. Pre-dissolving the compound in minimal NaOH solution before adding to reaction mixtures can prevent precipitation .

Advanced Research Questions

Q. How do contradictory reports on sulfonation regioselectivity impact the synthesis of this compound?

Discrepancies arise from competing sulfonation mechanisms:

- Thermodynamic control : Prolonged high-temperature reactions favor the 1-sulfonic isomer due to greater stability.

- Kinetic control : Short-duration sulfonation at lower temperatures (100–120°C) favors the 2-sulfonic isomer .

Resolution: Optimize time-temperature profiles using real-time monitoring (e.g., in-situ FTIR) to trap the desired intermediate .

Q. What strategies are effective for separating this compound from positional isomers or disulfonated byproducts?

- Ion-Exchange Chromatography : Utilize strong anion-exchange resins (e.g., Dowex 1X8) with a NaCl gradient elution.

- Crystallization : Fractional crystallization from ethanol/water mixtures exploits solubility differences between isomers.

- Mass Spectrometry : MALDI-TOF can identify disulfonated contaminants (e.g., m/z = 288.7 for disulfonated naphthalene) .

Q. How can computational modeling enhance the design of derivatives for specific applications (e.g., fluorescent probes or enzyme inhibitors)?

Q. What methodological gaps exist in assessing the environmental stability of this compound?

Limited data exist on photodegradation pathways and aquatic toxicity. Proposed Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.